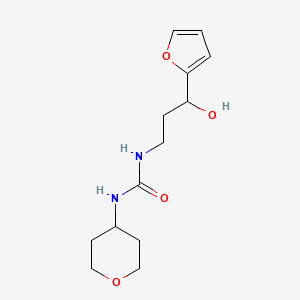
1-(3-(furan-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(furan-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C13H20N2O4 and its molecular weight is 268.313. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Urease Inhibitors and Medicinal Applications
Urease inhibitors have potential applications in treating gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori. Compounds with urea derivatives show promise as urease inhibitors. For instance, research by Kosikowska and Berlicki (2011) highlights the importance of urease inhibitors, including urea derivatives, in developing drugs for treating infections caused by urease-producing pathogens. This suggests the potential for similar compounds to be explored for medicinal applications (Kosikowska & Berlicki, 2011).
Biomass Conversion and Sustainable Materials
Compounds containing furan and pyran rings are of significant interest in the conversion of biomass to valuable chemicals. For example, Chernyshev, Kravchenko, and Ananikov (2017) discuss the synthesis of 5-hydroxymethylfurfural (HMF) from plant biomass, a key platform chemical for producing sustainable materials and fuels. This highlights the relevance of furan derivatives in advancing green chemistry and sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).
Drug Design and Biological Applications
The unique hydrogen bonding capabilities of ureas make them important in drug design, enabling interactions with biological targets and modulating the activity of various molecules. Research by Jagtap et al. (2017) underscores the significance of urea in medicinal chemistry, suggesting that compounds with urea groups could be explored for designing drugs with improved selectivity and pharmacokinetic profiles (Jagtap, Kondekar, Sadani, & Chern, 2017).
Environmental Monitoring and Analysis
Compounds containing furan and pyran moieties can also serve as markers in environmental monitoring, such as identifying sources of biomass burning or industrial emissions. Studies on the pyrolysis of sugars and the formation of furans provide insights into the chemical processes involved in smoke formation and pollutant generation, which could be relevant for environmental analysis and pollution control strategies (Sanders, Goldsmith, & Seeman, 2003).
Properties
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c16-11(12-2-1-7-19-12)3-6-14-13(17)15-10-4-8-18-9-5-10/h1-2,7,10-11,16H,3-6,8-9H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVGHGXYCQTXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
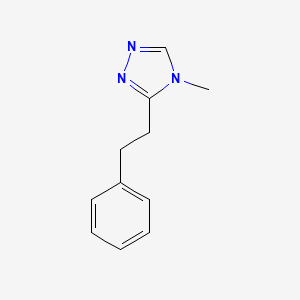
![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-](/img/structure/B3003162.png)
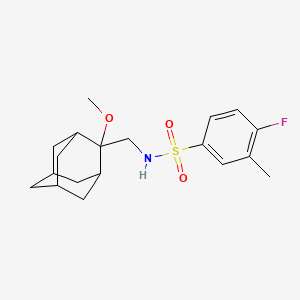
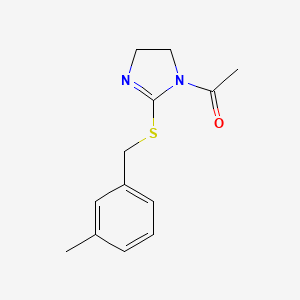
![4-cyano-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3003166.png)



![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}methanol](/img/structure/B3003174.png)
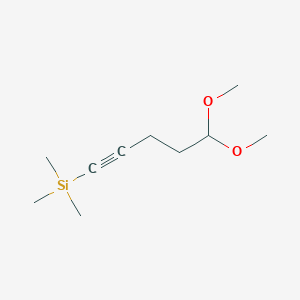
![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003180.png)
![2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B3003181.png)
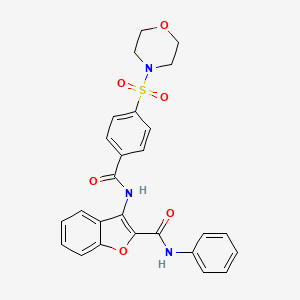
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B3003183.png)
